1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol
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Overview
Description
1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol is a complex chemical compound with a unique molecular structure. It consists of a benzo[b]thiophene ring attached to a pyrrolidine ring via a methylene bridge, with a hydroxyl group on the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Benzo[b]thiophene Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the Methylene Bridge: The benzo[b]thiophene ring is then reacted with a suitable methylene donor to form the methylene bridge.
Formation of the Pyrrolidine Ring:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to modify the benzo[b]thiophene ring or the pyrrolidine ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can lead to the formation of different reduced derivatives.
Scientific Research Applications
1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: The compound is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Benzo[b]thiophene Derivatives: Compounds with similar benzo[b]thiophene rings, such as benzo[b]thiophene-2-carboxylic acid.
Uniqueness
1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol is unique due to its specific combination of the benzo[b]thiophene and pyrrolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(1-benzothiophen-3-ylmethyl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c15-11-5-6-14(8-11)7-10-9-16-13-4-2-1-3-12(10)13/h1-4,9,11,15H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZCBQZNEKUHDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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